molecular formula C10H9NO3 B2976926 2-(2-Formyl-6-methoxyphenoxy)acetonitrile CAS No. 127500-89-4

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

Cat. No.: B2976926
CAS No.: 127500-89-4
M. Wt: 191.186
InChI Key: KQMURQGQILYHJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile typically involves the reaction of 2-formyl-6-methoxyphenol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-6-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: 2-(2-Carboxy-6-methoxyphenoxy)acetonitrile.

    Reduction: 2-(2-Formyl-6-methoxyphenoxy)ethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Formyl-6-methoxyphenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Formylphenoxy)acetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(2-Formyl-6-methoxyphenoxy)ethanol: Contains an ethanol group instead of a nitrile group, leading to different chemical properties and uses.

Uniqueness

2-(2-Formyl-6-methoxyphenoxy)acetonitrile is unique due to its combination of functional groups (aldehyde, methoxy, and nitrile), which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMURQGQILYHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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